molecular formula C18H17N3OS2 B2550692 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide CAS No. 860649-76-9

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide

Cat. No.: B2550692
CAS No.: 860649-76-9
M. Wt: 355.47
InChI Key: GCDCWCPTVULHRC-UHFFFAOYSA-N
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Description

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C18H17N3OS2 and its molecular weight is 355.47. The purity is usually 95%.
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Scientific Research Applications

Methylation of DNA and Thiol Interaction

Research into the methylation of deoxyribonucleic acid in mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) highlights the influence of cellular thiol concentrations on methylation extent. This study shows how thiols can enhance methylation rates, which may be relevant for understanding mechanisms in compounds with similar chemical behavior, including cyano and thiol groups (Lawley & Thatcher, 1970).

Aroma Production in Wine

The formation of 2-acetylthiazole from methylglyoxal and cysteine, involving intermediates like N-(2-sulfanylethyl)-2-oxopropanamide, suggests potential applications in understanding flavor chemistry and Maillard-type reactions. This research might offer insight into the chemical reactions involving thiol and cyano groups under conditions similar to those found in wine production (Marchand et al., 2002).

Biological Activities of Thiolate Ligands

The synthesis and characterization of 2-phenylpyridine Au(III) complexes with thiolate ligands indicate potential antimicrobial and antitumor activities. This research underscores the importance of thiolate ligands in developing new therapeutic agents, possibly relevant to compounds with similar sulfanyl groups (Fan et al., 2003).

Direct Cyanation of Heteroarenes

The palladium-catalyzed cyanation of heteroarenes using N,N-dimethylformamide highlights a method for aryl nitrile synthesis. This process could be analogous to research applications of compounds containing cyano groups, offering insights into synthetic strategies for nitrile-functionalized chemicals (Ding & Jiao, 2011).

Insecticide Action of Sulfoximines

Sulfoxaflor, a sulfoximine-based insecticide, provides an example of how novel chemical scaffolds can offer effective solutions to pest resistance. The unique action of sulfoxaflor against sap-feeding insects, despite resistance to other classes, might inform the development of new compounds with specific bioactivities (Sparks et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-18(2,3)17(22)21-15-13(11-20)24-16(23-10-9-19)14(15)12-7-5-4-6-8-12/h4-8H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCWCPTVULHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC(=C1C2=CC=CC=C2)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.